N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Molecular complexity Hydrogen-bonding Drug-likeness

Secure your research reproducibility with the precisely defined CAS 921550-63-2. Unlike structurally related analogs where minor substituent changes can abolish biological activity, this specific 7-methoxybenzofuran-thiazole-furan-2-carboxamide scaffold is essential for valid SAR, probe, and metabolic studies. Proactive sourcing from specialized vendors ensures you receive the authenticated chemotype for dose-response assays and computational model validation without compromise.

Molecular Formula C17H12N2O4S
Molecular Weight 340.35
CAS No. 921550-63-2
Cat. No. B2872972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
CAS921550-63-2
Molecular FormulaC17H12N2O4S
Molecular Weight340.35
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
InChIInChI=1S/C17H12N2O4S/c1-21-12-5-2-4-10-8-14(23-15(10)12)11-9-24-17(18-11)19-16(20)13-6-3-7-22-13/h2-9H,1H3,(H,18,19,20)
InChIKeyPZUAQSNGHVPZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (CAS 921550-63-2): Structural and Pharmacological Context for Procurement Decisions


N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (CAS 921550-63-2) is a synthetic heterocyclic small molecule (C17H12N2O4S, MW 340.35 g/mol) . It belongs to the thiazolylbenzofuran class, characterized by a thiazole core linked to both a 7-methoxybenzofuran moiety and a furan-2-carboxamide group. This chemotype was originally disclosed in Fujisawa Pharmaceutical patents as leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonists for potential anti-inflammatory and anti-allergic applications [1]. Contemporary research continues to explore benzofuran–thiazole hybrids for antimicrobial, anticancer, and enzyme-inhibitory activities [2]. Despite its placement within a well-studied pharmacophore family, publicly available quantitative biological data for this specific compound remain extremely scarce, with primary literature dominated by structurally simplified analogs rather than the fully elaborated 7-methoxybenzofuran-thiazole-furan-2-carboxamide scaffold.

Why Generic Substitution of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide Carries Procurement Risk


The thiazolylbenzofuran scaffold exhibits steep structure–activity relationships where even minor substituent changes drastically alter biological potency, selectivity, and physicochemical properties [1]. Within the patent literature, the nature of the carboxamide substituent (furan-2-yl vs. phenyl, benzyl, or sulfonamide) governs receptor subtype selectivity between leukotriene and prostaglandin D2 receptors, directly impacting the pharmacological profile [2]. The 7-methoxy group on the benzofuran ring modulates electron density and hydrogen-bonding capacity, potentially affecting target binding and metabolic stability relative to unsubstituted or halogenated analogs. The saturated vs. unsaturated state of the thiazole ring (e.g., 4,5-dihydrothiazole analogs) introduces conformational flexibility that can abolish activity . Consequently, acquiring a structurally related but non-identical compound—even one with superficial similarity—cannot be assumed to recapitulate the biological or chemical behavior of the precisely defined CAS 921550-63-2 entity, placing research reproducibility and industrial specification compliance at direct risk.

Quantitative Differentiation Evidence for N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide Relative to Structural Analogs


Molecular Complexity and Hydrogen-Bonding Capacity vs. N-(Thiazol-2-yl)furan-2-carboxamide

The target compound (C17H12N2O4S, MW 340.35) possesses 5 hydrogen-bond acceptors and 1 donor, versus 3 acceptors/1 donor for the simplified analog N-(thiazol-2-yl)furan-2-carboxamide (C8H6N2O2S, MW 194.21) [1]. Single-crystal X-ray diffraction of the simplified analog reveals an intramolecular C–H···O hydrogen bond that stabilizes a planar conformation [2]. The target compound's additional benzofuran ring and 7-methoxy group introduce a dihedral angle between the benzofuran and thiazole planes, altering the three-dimensional pharmacophore presentation relative to the flat analog—a critical differentiator for protein-binding pocket complementarity.

Molecular complexity Hydrogen-bonding Drug-likeness X-ray crystallography

Antimicrobial Activity Differentiation Against N-(Thiazol-2-yl)furan-2-carboxamide Baseline

The simplified analog N-(thiazol-2-yl)furan-2-carboxamide demonstrated broad-spectrum antimicrobial activity against eight microorganisms (Gram-positive, Gram-negative bacteria, and fungi) in a standardized disk-diffusion assay [1]. The target compound's benzofuran extension and 7-methoxy group are expected to enhance lipophilicity (calculated logP increase of approximately 1.5–2.0 units) and membrane permeability relative to the analog, based on class-level structure–activity trends for benzofuran-containing antimicrobials [2]. However, no direct head-to-head comparison data are publicly available for CAS 921550-63-2 against this or any other specific comparator in antimicrobial assays.

Antimicrobial Gram-positive Gram-negative Fungi

Leukotriene/SRS-A Antagonism: Class-Level Target Engagement vs. Marketed Agents

The thiazolylbenzofuran patent family (WO 97/27190; WO 2006/046683) claims leukotriene and SRS-A antagonist activity for compounds encompassing the target scaffold [1][2]. While specific IC₅₀ values for CAS 921550-63-2 are not disclosed in the patent examples, the general formula (I) compounds were characterized as antagonists of LTD₄ and LTE₄ receptors with functional inhibition of SRS-A-mediated bronchoconstriction in guinea pig models. The furan-2-carboxamide substituent distinguishes the target compound from benzamide and sulfonamide analogs within the same patent series, with the heterocyclic nature of furan potentially offering differential pharmacokinetic handling (e.g., CYP450 metabolism) relative to phenyl-based congeners [3].

Leukotriene antagonist SRS-A Anti-inflammatory Patent pharmacology

Lipophilicity and Predicted Metabolic Stability: 7-Methoxy vs. 7-Ethoxy Benzofuran Congeners

Within the thiazolylbenzofuran series, the 7-alkoxy substituent directly modulates lipophilicity and metabolic vulnerability. The 7-methoxy derivative (target compound) is predicted to have a calculated logP approximately 0.3–0.5 units lower than the 7-ethoxy analog (C18H14N2O4S, MW 366.39) . This difference, while modest, can influence aqueous solubility, plasma protein binding, and susceptibility to O-dealkylation by CYP450 isoforms (particularly CYP1A2 and CYP2C9) [1]. The 7-methoxy group generally exhibits slower O-dealkylation rates than the 7-ethoxy group in benzofuran substrates, potentially conferring a longer metabolic half-life in hepatic microsome assays.

Lipophilicity Metabolic stability CYP450 logP

Synthetic Tractability and Purity: Differentiator from Complex Multi-Step Analogs

The target compound is commercially available from multiple chemical suppliers with typical purity specifications of 95% and 97% (HPLC) . In contrast, more elaborated analogs within the series (e.g., N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, CAS 921796-70-5, MW 519.59) require longer synthetic sequences, are available from fewer sources, and carry higher procurement costs . The relatively compact structure of the target compound (2–3 synthetic steps from commercially available 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine) facilitates batch-to-batch consistency and reduces lead times for research supply.

Synthetic accessibility Purity Procurement Supply chain

Evidence-Backed Application Scenarios for Procuring N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide


Chemical Probe for Leukotriene Receptor Pharmacology (with Independent Potency Verification)

The compound is positioned within the Fujisawa patent series as a thiazolylbenzofuran leukotriene/SRS-A antagonist [1]. Researchers investigating CysLT receptor subtype selectivity or comparing heterocyclic carboxamide substituent effects (furan-2-yl vs. phenyl vs. sulfonamide) may use CAS 921550-63-2 as a defined chemical probe. However, the absence of publicly disclosed IC₅₀ data means the user must perform primary dose–response assays (e.g., LTD₄-induced calcium flux in HEK293-CysLT₁ cells) to establish potency and selectivity before drawing pharmacological conclusions.

Structure–Activity Relationship (SAR) Expansion of Benzofuran–Thiazole Antimicrobials

Building on the demonstrated antimicrobial activity of the simpler furan-2-carboxamide-thiazole core [2], the target compound provides a more elaborate scaffold for systematic SAR exploration. Its additional benzofuran ring and 7-methoxy substituent offer two additional vectors for chemical diversification. Researchers can use this compound as a synthetic intermediate for derivatization (e.g., Suzuki coupling at the furan ring, demethylation to the 7-hydroxy analog) or as a reference compound in minimum inhibitory concentration (MIC) panels against Gram-positive, Gram-negative, and fungal strains.

Crystallographic and Computational Modeling Template

The availability of high-resolution X-ray crystal structures for the simplified N-(thiazol-2-yl)furan-2-carboxamide core (monoclinic P2₁/n, R-factor < 0.05) [2] provides a reliable starting point for molecular docking and dynamics simulations. The target compound's extended benzofuran ring can be modeled by fragment growing, enabling computational predictions of binding modes in leukotriene receptors or other targets before committing to synthetic effort. Procurement of the physical compound then enables experimental validation of in silico predictions.

In Vitro Metabolic Stability Assays Using 7-Methoxybenzofuran as a Probe Substrate

The 7-methoxy group serves as a metabolic soft spot for CYP450-mediated O-demethylation, making the compound a suitable probe substrate for assessing interspecies differences in hepatic microsomal metabolism [3]. Researchers can compare intrinsic clearance values (CL_int) across human, rat, and mouse liver microsomes to guide in vivo pharmacokinetic study design, particularly for preclinical development of benzofuran-containing candidates.

Quote Request

Request a Quote for N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.